

# The Rise and Fall of Ammonium Sulfide in Analytical Chemistry: A Technical Retrospective

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## Introduction

For well over a century, the systematic identification of metallic elements in a sample relied heavily on a meticulously crafted scheme of qualitative inorganic analysis. Central to this scheme was the use of **ammonium sulfide**, a reagent that defined and separated a critical group of cations. This technical guide delves into the historical development of **ammonium sulfide**'s role in analytical chemistry, providing a detailed examination of its application, the underlying chemical principles, and the factors that ultimately led to its decline in common laboratory practice. Understanding this historical context offers valuable insights into the evolution of analytical methodologies and the enduring principles of chemical separation and identification.

## Historical Context: The Classical Qualitative Analysis Scheme

The classical scheme for the qualitative analysis of cations, solidified in the 19th and early 20th centuries, was a cornerstone of chemical education and practice. It systematically separated a mixture of common cations into distinct groups based on the solubility of their chlorides, sulfides, hydroxides, and carbonates. **Ammonium sulfide** found its pivotal role as the group reagent for what became known as the "**Ammonium Sulfide Group**" or "Group III" cations.[1]  
[2] This group typically included ions such as  $\text{Fe}^{3+}$ ,  $\text{Al}^{3+}$ ,  $\text{Cr}^{3+}$ ,  $\text{Zn}^{2+}$ ,  $\text{Ni}^{2+}$ ,  $\text{Co}^{2+}$ , and  $\text{Mn}^{2+}$ . [3][4]

The overarching logic of the qualitative analysis scheme was to sequentially precipitate groups of cations from a single solution. After the removal of Group I (insoluble chlorides) and Group II (acid-insoluble sulfides), the solution was made alkaline with ammonia, and then **ammonium sulfide** was added to precipitate the Group III cations as sulfides or hydroxides.[1][5] This systematic approach allowed for the separation and subsequent identification of a wide array of metal ions in a complex mixture.

## The Chemistry of Ammonium Sulfide Precipitation

The key to the separation of Group III cations lies in the controlled precipitation of their sulfides and hydroxides from a basic solution. The addition of ammonia (ammonium hydroxide) to the solution serves two primary purposes:

- **Increases the Sulfide Ion Concentration:** In an acidic solution, the concentration of sulfide ions ( $S^{2-}$ ) from the dissociation of  $H_2S$  is low. By making the solution basic with ammonia, the equilibrium of the  $H_2S$  dissociation shifts, significantly increasing the concentration of  $S^{2-}$  ions. This higher concentration is sufficient to exceed the solubility product ( $K_{sp}$ ) of the more soluble Group III metal sulfides.[6]
- **Precipitates Hydroxides:** The basic conditions created by the ammonia also lead to the precipitation of certain cations as hydroxides, namely  $Al^{3+}$  and  $Cr^{3+}$ , which have very low  $K_{sp}$  values for their hydroxide forms.[4]

The general reactions for the precipitation of Group III cations with **ammonium sulfide** are as follows:

- **Sulfide Precipitation:**
  - $M^{2+}(aq) + S^{2-}(aq) \rightarrow MS(s)$  (where  $M = Zn, Ni, Co, Mn, Fe$ )
- **Hydroxide Precipitation:**
  - $M^{3+}(aq) + 3OH^{-}(aq) \rightarrow M(OH)_3(s)$  (where  $M = Al, Cr$ )

## Quantitative Data: Solubility Products

The selective precipitation of cation groups is fundamentally governed by their solubility product constants ( $K_{sp}$ ). The following table summarizes the  $K_{sp}$  values for the relevant Group III cation sulfides and hydroxides, illustrating the quantitative basis for their precipitation in a basic sulfide solution.

Cation	Precipitate	$K_{sp}$ at 25°C
Aluminum	$\text{Al}(\text{OH})_3$	$1.8 \times 10^{-33}$ <a href="#">[7]</a>
Chromium(III)	$\text{Cr}(\text{OH})_3$	$6.3 \times 10^{-31}$ <a href="#">[8]</a>
Cobalt(II)	$\text{CoS}$	$4 \times 10^{-21}$ <a href="#">[8]</a>
Iron(II)	$\text{FeS}$	$6 \times 10^{-19}$ <a href="#">[8]</a>
Iron(III)	$\text{Fe}(\text{OH})_3$	$4 \times 10^{-38}$ <a href="#">[8]</a>
Manganese(II)	$\text{MnS}$ (pink)	$3 \times 10^{-13}$
Nickel(II)	$\text{NiS}$	$3 \times 10^{-19}$
Zinc	$\text{ZnS}$	$2 \times 10^{-25}$

## Experimental Protocols

The following sections provide a detailed, generalized protocol for the precipitation and separation of the **Ammonium Sulfide** Group cations, based on classical analytical chemistry procedures.

### Reagent Preparation: Ammonium Sulfide Solution

A colorless **ammonium sulfide** solution is typically desired for qualitative analysis. A common method for its preparation involves saturating a cold 3 N aqueous ammonia solution with hydrogen sulfide gas. This solution should be kept in a completely filled, sealed bottle and prepared fresh.[\[9\]](#) Alternatively, a commercially available **ammonium sulfide** solution can be diluted. For example, one volume of reagent-grade **ammonium sulfide** liquid can be added to two volumes of water.[\[10\]](#)

### Precipitation of the Ammonium Sulfide Group (Group III)

Objective: To precipitate the Group III cations from the supernatant remaining after the separation of Group II cations.

Procedure:

- To the supernatant from the Group II separation, add 5 drops of 5 M ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution.
- Add 15 M aqueous ammonia ( $\text{NH}_3$ ) dropwise until the solution is alkaline to litmus paper, then add an additional 5 drops in excess.
- Add 10-15 drops of **ammonium sulfide** ( $(\text{NH}_4)_2\text{S}$ ) solution or thioacetamide solution (which hydrolyzes to produce  $\text{H}_2\text{S}$  in situ) and heat the mixture in a boiling water bath for 5-10 minutes.<sup>[3][10]</sup>
- Centrifuge the mixture to separate the precipitate (containing the Group III cations) from the supernatant (which will contain Group IV and V cations).
- Wash the precipitate with a small amount of water containing a little **ammonium sulfide**, centrifuge again, and combine the washings with the supernatant.

## Separation and Identification of Group III Cations

The precipitate obtained in the previous step is a mixture of sulfides and hydroxides. The separation of individual cations within this group is a complex process involving a series of reactions to dissolve and re-precipitate specific ions. The following is a representative workflow for the separation of a subgroup containing  $\text{Fe}^{3+}$ ,  $\text{Al}^{3+}$ , and  $\text{Cr}^{3+}$ .

Procedure:

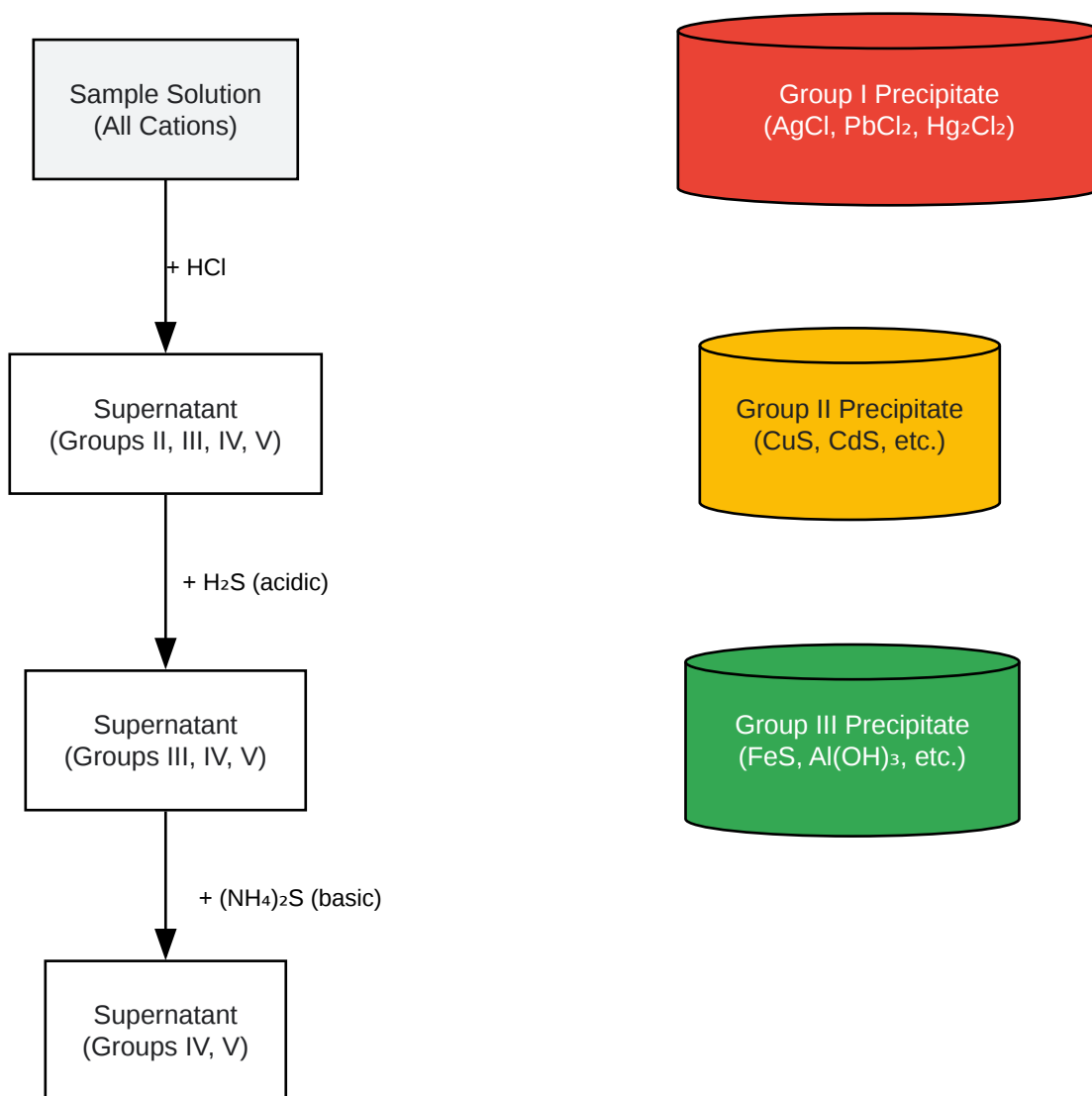
- Treat the Group III precipitate with a mixture of nitric acid ( $\text{HNO}_3$ ) and hydrochloric acid ( $\text{HCl}$ ) to dissolve the sulfides and hydroxides.
- Boil the solution to remove any excess  $\text{H}_2\text{S}$ .
- Add an excess of sodium hydroxide ( $\text{NaOH}$ ) solution and hydrogen peroxide ( $\text{H}_2\text{O}_2$ ). This will precipitate  $\text{Fe}(\text{OH})_3$  (a reddish-brown solid) and keep  $\text{Al}^{3+}$  and  $\text{Cr}^{3+}$  in solution as the

complex ions  $[\text{Al}(\text{OH})_4]^-$  (aluminate) and  $[\text{Cr}(\text{OH})_4]^-$  (chromite), which is then oxidized to  $\text{CrO}_4^{2-}$  (chromate, which is yellow).

- Separate the  $\text{Fe}(\text{OH})_3$  precipitate by centrifugation. The presence of a reddish-brown precipitate is a strong indication of iron.
- To the supernatant containing aluminate and chromate, add a slight excess of acetic acid to neutralize the  $\text{NaOH}$ , followed by lead acetate ( $\text{Pb}(\text{CH}_3\text{COO})_2$ ). The formation of a yellow precipitate of lead chromate ( $\text{PbCrO}_4$ ) confirms the presence of chromium.[3]
- To a separate portion of the supernatant from step 4, acidify with  $\text{HCl}$  and then add a solution of "aluminon" reagent (the ammonium salt of aurin tricarboxylic acid) and make the solution basic again with ammonia. The formation of a red "lake" (a precipitate of aluminum hydroxide with the adsorbed dye) confirms the presence of aluminum.[3]

## Visualizing the Workflow

The logical progression of the classical qualitative analysis scheme can be effectively visualized using a flowchart.



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Caption: A simplified workflow of the classical qualitative analysis scheme for cation separation.

## The Decline of Ammonium Sulfide in Analytical Chemistry

Despite its central role for many decades, the use of **ammonium sulfide** and the traditional hydrogen sulfide-based qualitative analysis scheme has significantly declined in modern analytical chemistry for several reasons:

- **Toxicity and Odor:** Hydrogen sulfide is a highly toxic and foul-smelling gas. **Ammonium sulfide** solutions are also noxious due to the release of both ammonia and hydrogen sulfide.

These safety and environmental concerns were a major impetus for finding alternatives.

- **Development of Instrumental Methods:** The advent of sophisticated instrumental techniques, such as atomic absorption spectroscopy (AAS), inductively coupled plasma-atomic emission spectrometry (ICP-AES), and mass spectrometry (MS), provided much faster, more sensitive, and quantitative methods for elemental analysis, rendering the classical wet chemistry methods largely obsolete for routine analysis.
- **Pedagogical Shifts:** While qualitative analysis was once a staple of the general chemistry curriculum for teaching principles of equilibrium and stoichiometry, many educators have moved towards other experimental systems that are safer and less time-consuming.

## Conclusion

The historical development of **ammonium sulfide** in analytical chemistry is intrinsically linked to the evolution of systematic qualitative analysis. For generations of chemists, it was a critical tool for unraveling the composition of inorganic substances. While its use has been largely superseded by modern instrumental methods, the chemical principles that underpinned its application—solubility equilibria, pH control, and selective precipitation—remain fundamental concepts in chemistry. This retrospective serves as a reminder of the ingenuity of early analytical chemists and provides a valuable perspective on the progress of analytical science.

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